molecular formula C8H8N4S B3018098 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351600-16-2

3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B3018098
CAS RN: 1351600-16-2
M. Wt: 192.24
InChI Key: SWYGFNYDBDKHCA-UHFFFAOYSA-N
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Description

The compound 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that is part of a broader class of pyridazine derivatives. These compounds are of significant interest due to their diverse pharmacological activities. The pyridazine core is a versatile scaffold that can be modified to produce a wide range of biologically active molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine, which provides access to pyridazinone derivatives . Another method includes the reaction of methyl chlorothioimidate with azines and isocyanides in a multi-component cyclocondensation to yield fused imidazolium salts . Additionally, transformations of multifunctional reagents with hydrazine and substituted hydrazines under different conditions can lead to pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine is characterized by the presence of a pyridazine ring fused with a pyrazole moiety. The methylthio group at the 3-position is a common substituent that can influence the electronic properties and reactivity of the molecule. The pyrazole ring, being a five-membered heterocycle containing nitrogen atoms, is known for its contribution to the stability and biological activity of the compound .

Chemical Reactions Analysis

Pyridazine derivatives are reactive intermediates that can undergo various chemical transformations. These include the formation of thiourea derivatives, dithiocarbamates, and substituted acetamido derivatives . The reactivity of the pyridazine ring allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine and related compounds are influenced by their molecular structure. The presence of heteroatoms and substituents affects properties such as solubility, melting point, and stability. The electronic nature of the pyridazine ring contributes to the compound's reactivity and its potential interactions with biological targets. The pharmacological activity of these compounds is often assessed through structure-activity relationship studies, which help in identifying the most promising candidates for further development .

Scientific Research Applications

Synthesis and Characterization

  • The exploration of substituted imidazo[1,2-a]pyridines and analogues, including related structures, has been significant in the search for compounds with gastric antisecretory and cytoprotective properties. These studies involve understanding the pharmacodynamics, metabolism, and structure-activity relationships to identify compounds with potential as antiulcer agents (Kaminski et al., 1987).
  • Research on heterocycles from Pyrazoloylhydroximoyl Chloride has led to the synthesis of various derivatives, including quinoxaline, benzothiadiazine, and imidazo[1,2-a]pyridine. These compounds are synthesized through reactions with different amines and active methylene compounds, demonstrating the versatility of pyrazole derivatives in creating diverse heterocyclic compounds with potential scientific applications (Zohdi et al., 1997).

Biological Activity and Potential Applications

  • Pyrazole derivatives have been investigated for their potential as anticancer agents, with studies focusing on the synthesis and biological evaluation of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. These compounds, particularly the 1,2-dihydropyrido[3,4-b]pyrazines, have shown mitotic inhibition and significant antitumor activity in preclinical models (Temple et al., 1987).
  • The development of novel heterocyclic hybrids targeting specific biological pathways, such as dihydrofolate reductase (DHFR), illustrates the potential of pyrazole derivatives in designing new pharmacological agents. These compounds have been synthesized, evaluated for their antimicrobial activity, and investigated through in silico studies for their drug-likeness and toxicity risk parameters, highlighting their potential as lead compounds for further medicinal chemistry efforts (Othman et al., 2020).

Mechanism of Action

The mechanism of action of pyridazine derivatives can vary widely depending on their structure and the biological target. Some pyridazine derivatives have shown inhibitory effects on certain enzymes .

Safety and Hazards

Like all chemicals, pyridazine and its derivatives should be handled with care. Safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards .

Future Directions

The study of pyridazine and its derivatives is a vibrant field of research. These compounds have potential applications in medicinal chemistry, materials science, and other areas .

properties

IUPAC Name

3-methylsulfanyl-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-8-4-3-7(10-11-8)12-6-2-5-9-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGFNYDBDKHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine

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